(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-phenylpropanal
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Overview
Description
The compound identified by the Chemical Abstracts Service number 5524108 is a chemical entity with significant relevance in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 5524108 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. For instance, the use of phase transfer catalysts or mediators can facilitate the alkylation of benzophenone imines of glycine alkyl esters . The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 5524108 is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and safety. The industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis and automated reaction monitoring to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 5524108 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 5524108 include strong bases such as lithium diisopropylamide and alkyl halides for alkylation reactions . The reaction conditions, such as temperature and solvent, are tailored to promote the desired chemical transformations while minimizing side reactions.
Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 5524108 depend on the specific reagents and conditions used. For example, the alkylation of benzophenone imines of glycine alkyl esters can yield monoalkylated amino acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
The compound with Chemical Abstracts Service number 5524108 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, the compound is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and as a lead compound for drug development. In industry, the compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 5524108 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The detailed mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to the compound with Chemical Abstracts Service number 5524108. These include other benzophenone imines and glycine alkyl esters, which share similar chemical properties and reactivity .
Uniqueness: The uniqueness of the compound with Chemical Abstracts Service number 5524108 lies in its specific chemical structure and the resulting properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-phenylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-7-13(8-10-14)17-18-15(11-19)16(20)12-5-3-2-4-6-12/h2-11,17H,1H3/b18-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGERMRGKRPZCKJ-OBGWFSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=O)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=O)/C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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